2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine
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Overview
Description
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 2-position and an amine group at the 7-position of the tetrahydroquinazoline ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinazolinone derivatives, tetrahydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-5,6,7,8-tetrahydroquinazolin-4-amine: Known for its hypoglycemic activity.
2-Aryl-4-chloroquinazoline: Exhibits antiproliferative action against cancer cells.
7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives: Display antibacterial activity.
Uniqueness
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its versatility in undergoing various chemical reactions and its potential therapeutic applications .
Biological Activity
2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
The molecular formula of this compound is C₉H₁₃N₃O with a molecular weight of 179.22 g/mol. Its structural characteristics contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃N₃O |
Molecular Weight | 179.22 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H₂,1H₃ |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Topoisomerase II Inhibition : This compound has been shown to inhibit human topoisomerase II (topoII), a critical enzyme involved in DNA replication and repair. Inhibition of topoII can lead to cancer cell apoptosis and has been validated as a target for anticancer drugs .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, it demonstrated superior inhibition against Streptococcus pneumoniae and Escherichia coli, outperforming standard antibiotics like amikacin .
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in vitro. It was tested on mouse mononuclear macrophage leukemia cells (RAW) and exhibited notable anti-inflammatory activity with IC₅₀ values lower than that of aspirin .
Biological Activity Studies
Several studies have evaluated the biological properties of this compound:
Antibacterial Activity
A study conducted on various bacterial strains revealed the minimum inhibitory concentration (MIC) values for this compound compared to traditional antibiotics:
Bacterial Strain | MIC (μg/mL) | Control (Antibiotic) | Control MIC (μg/mL) |
---|---|---|---|
Streptococcus pneumoniae | 1 | Amikacin | 2 |
Escherichia coli | 1 | Amikacin | 2 |
Candida albicans | 16 | Ketoconazole | 16 |
This data suggests that the compound possesses comparable or superior antibacterial activity relative to established treatments .
Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively reduced inflammation in RAW cells:
Compound | IC₅₀ (μM) |
---|---|
2-Methoxy-Tetrahydroquinazoline | 1.37 |
Aspirin | 1.91 |
These findings indicate that 2-Methoxy-Tetrahydroquinazoline is a potent anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The biological profile of this compound can be contrasted with other quinazoline derivatives:
Compound | Activity Type | Notable Findings |
---|---|---|
2-Morpholino-5,6,7,8-tetrahydroquinazolin-4-amine | Hypoglycemic | Demonstrated significant blood glucose-lowering effects. |
2-Aryl-4-chloroquinazoline | Antiproliferative | Exhibited strong activity against cancer cell lines. |
7,7-Dimethyl derivatives | Antibacterial | Showed efficacy against multi-drug resistant strains. |
The unique substitution pattern of 2-Methoxy-Tetrahydroquinazoline enhances its versatility and therapeutic potential compared to these related compounds .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine |
InChI |
InChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H2,1H3 |
InChI Key |
JCCUCBDKEFRHGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CCC(CC2=N1)N |
Origin of Product |
United States |
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